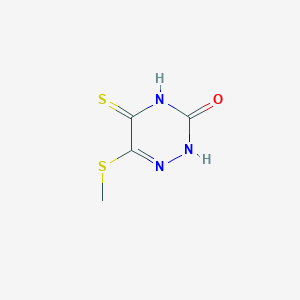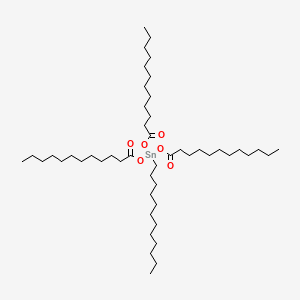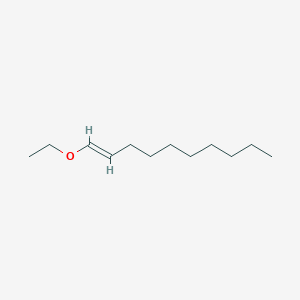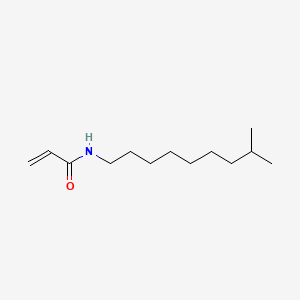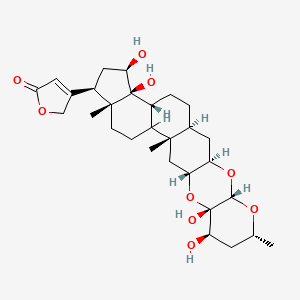
Afroside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afroside B is a cardiac glycoside obtained from the plant Gomphocarpus fruticosus. It is a derivative of afroside, characterized by the presence of a carbonyl group at the tenth carbon position and a secondary hydroxyl group in the nucleus, provisionally placed at the eleventh carbon position . This compound is known for its potential therapeutic applications, particularly in the treatment of heart-related conditions.
Métodos De Preparación
Afroside B can be synthesized through the acetylation of afroside, producing a triacetate compound. The reduction of afroside with sodium borohydride yields afrosidol, which lacks the carbonyl group at the tenth carbon position . Hydrolysis of afroside produces α-anhydroafrogenin, which forms a monoacetate . The preparation of this compound involves isolating the cyclic hemiacetal form of afroside, which is the only form that has been obtained in pure condition .
Análisis De Reacciones Químicas
Afroside B undergoes various chemical reactions, including:
Common reagents used in these reactions include sodium borohydride for reduction and acetylating agents for the formation of acetates . The major products formed from these reactions include afrosidol, α-anhydroafrogenin, and their respective acetates .
Aplicaciones Científicas De Investigación
Afroside B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mecanismo De Acción
Afroside B exerts its effects primarily by inhibiting sodium-potassium ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound a potential therapeutic agent for heart-related conditions .
Comparación Con Compuestos Similares
Afroside B is similar to other cardiac glycosides, such as calactin, calotoxin, and calotropin, which are also derived from plants of the Apocynaceae family . this compound is unique due to its specific chemical structure, particularly the presence of a carbonyl group at the tenth carbon position and a secondary hydroxyl group in the nucleus . This unique structure contributes to its distinct chemical reactivity and therapeutic potential.
Similar compounds include:
- Calactin
- Calotoxin
- Calotropin
- Frugoside
- 15β-Hydroxycalactin
- 12β-Hydroxycoroglaucigenin
- 15β-Hydroxyuscharin
- Uscharidin
- Uscharin
- Uzarigenin
These compounds share similar biological activities and therapeutic potentials but differ in their specific chemical structures and reactivities .
Propiedades
Número CAS |
11002-82-7 |
|---|---|
Fórmula molecular |
C29H42O9 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
3-[(1S,3R,5S,7R,9R,10S,12R,14S,18R,19R,21R,22S,23R)-9,10,21,22-tetrahydroxy-7,14,18-trimethyl-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosan-19-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O9/c1-14-8-23(31)29(34)25(36-14)37-20-10-16-4-5-18-17(26(16,2)12-21(20)38-29)6-7-27(3)19(11-22(30)28(18,27)33)15-9-24(32)35-13-15/h9,14,16-23,25,30-31,33-34H,4-8,10-13H2,1-3H3/t14-,16+,17?,18-,19-,20-,21-,22-,23-,25+,26+,27-,28-,29+/m1/s1 |
Clave InChI |
HNOFNBVWCFKUEQ-AUDPLJMXSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5C([C@]4(C[C@H]3O2)C)CC[C@]6([C@@]5([C@@H](C[C@@H]6C7=CC(=O)OC7)O)O)C)O)O |
SMILES canónico |
CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C)CCC6(C5(C(CC6C7=CC(=O)OC7)O)O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)

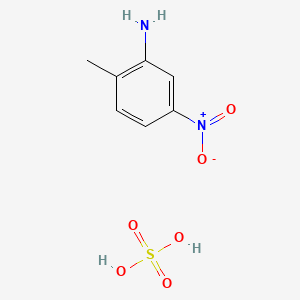
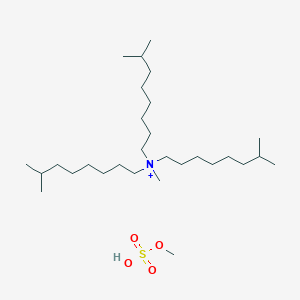
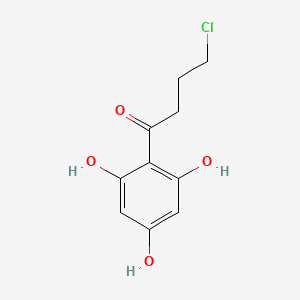
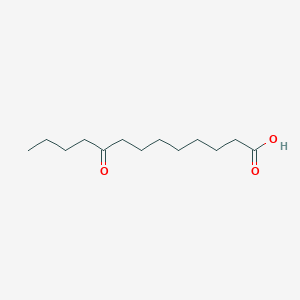
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
